Lipophilicity and CNS Drug-Likeness: Quantitative LogP Comparison
2-(4-Fluorobenzyl)piperidine exhibits an intermediate lipophilicity (XLogP3-AA = 2.8) which is marginally increased over the unsubstituted benzyl analog (+0.1), but significantly reduced compared to the bromo (-0.6) and methyl (-0.2) counterparts [REFS-1, REFS-2, REFS-3, REFS-4]. This places it ideally within the optimal CNS drug space (logP 2-4) while mitigating the excessive hydrophobicity associated with brominated analogs, which can lead to poor solubility and off-target binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-Benzylpiperidine (XLogP3-AA = 2.7), 2-(4-Methylbenzyl)piperidine (XLogP3-AA = 3.0), 2-(4-Bromobenzyl)piperidine (XLogP3-AA = 3.4) |
| Quantified Difference | +0.1 vs. benzyl, -0.2 vs. methyl, -0.6 vs. bromo |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This precise logP modulation directly influences CNS penetration and off-target risk profiles, making it a superior starting point for neuroscience programs compared to its methyl or bromo analogs.
- [1] PubChem. (2025). Computed Properties for 2-(4-Fluoro-benzyl)-piperidine. View Source
- [2] PubChem. (2025). Computed Properties for 2-Benzylpiperidine. View Source
- [3] PubChem. (2025). Computed Properties for 2-(4-Methyl-benzyl)-piperidine. View Source
- [4] PubChem. (2025). Computed Properties for 2-(4-Bromobenzyl)piperidine. View Source
